2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Vendor purity Procurement specification Pharmaceutical intermediate quality

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 653600-67-0; molecular formula C₆H₈N₂O₂S; molecular weight 172.20 g/mol) is a heterocyclic building block that combines a strained aziridine ring (three-membered N-containing ring) with a partially saturated 4,5-dihydro-1,3-thiazole ring bearing a carboxylic acid at position 4. This dual-ring architecture imparts a distinct reactivity profile—nucleophilic ring-opening of the aziridine, metal-coordination via the thiazoline nitrogen and sulfur, and derivatization through the carboxylic acid—that underlies its utility as a pharmaceutical intermediate.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 653600-67-0
Cat. No. B11914516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
CAS653600-67-0
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1C(N1)C2=NC(CS2)C(=O)O
InChIInChI=1S/C6H8N2O2S/c9-6(10)4-2-11-5(8-4)3-1-7-3/h3-4,7H,1-2H2,(H,9,10)
InChIKeyZWISZLKQZPEDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 653600-67-0): Core Structural and Physicochemical Profile for Procurement Evaluation


2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 653600-67-0; molecular formula C₆H₈N₂O₂S; molecular weight 172.20 g/mol) is a heterocyclic building block that combines a strained aziridine ring (three-membered N-containing ring) with a partially saturated 4,5-dihydro-1,3-thiazole ring bearing a carboxylic acid at position 4 . This dual-ring architecture imparts a distinct reactivity profile—nucleophilic ring-opening of the aziridine, metal-coordination via the thiazoline nitrogen and sulfur, and derivatization through the carboxylic acid—that underlies its utility as a pharmaceutical intermediate . The 4,5-dihydro designation differentiates it from fully aromatic thiazoles, altering electronic character and conformational flexibility relative to common thiazole-4-carboxylic acid analogs .

Why 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid Cannot Be Replaced by Aryl-, Benzyl-, or Unsubstituted Thiazoline Analogs


Generic substitution within the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid class is precluded by the profound influence of the C2 substituent on both target binding and physicochemical behavior. In metallo-β-lactamase (MBL) inhibition, for instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) achieves an IC₅₀ of 5.5 µM against IMP-1, while its 2-benzyl analog (compound 3) is completely inactive [1]. Removing the C2 substituent entirely abolishes activity (IC₅₀ >200 µM for unsubstituted thiazole-4-carboxylic acid) [2]. The aziridin-2-yl group of the target compound introduces a strained, protonatable nitrogen within a three-membered ring—fundamentally distinct from planar aromatic or flexible alkyl substituents—creating unique opportunities for covalent engagement with biological nucleophiles and altering the compound's metal-chelating geometry, solubility profile, and synthetic derivatization pathways .

2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence for Procurement and Scientific Selection


Purity Benchmark: MolCore NLT 98% versus Chemenu 95+% in Direct Vendor-to-Vendor Comparison

The target compound is commercially supplied at a certified purity of NLT 98% by MolCore, compared to 95+% from Chemenu . This represents a quantified advantage of ≥3 percentage points in absolute purity, which is consequential for stoichiometric reaction planning, impurity profiling in GMP environments, and minimizing side reactions in multi-step syntheses where the aziridine ring is sensitive to nucleophilic impurities.

Vendor purity Procurement specification Pharmaceutical intermediate quality

Synthetic Accessibility: Aziridinyl-Thiazole Yield (84%) versus Oxiranyl-Thiazole Yield (98%) Defines Differential Reactivity Pathways

The 1998 methodology by Florio and Troisi demonstrated that 2-aziridinyl thiazoles can be synthesized via lithiation of thiazoles and reaction with α-halogenoimines, achieving yields up to 84% [1]. In the same study, the corresponding 2-oxiranyl thiazoles were obtained in yields up to 98% [1]. While the oxirane analog offers a higher crude yield, the aziridine nitrogen provides a distinct chemical handle for further functionalization—including N-alkylation, N-acylation, and ring-opening with a broader range of nucleophiles—that the oxirane oxygen cannot replicate [2]. The 84% yield benchmark allows users to estimate starting material requirements for multi-step campaigns and compare against in-house aziridine synthesis methods.

Synthetic chemistry Aziridine synthesis Building block availability

Metallo-β-Lactamase (MBL) Inhibitor Scaffold Potential: Class-Level Evidence for 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acids with Quantitative Comparators

Chen et al. (2012) established that 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are a validated MBL inhibitor chemotype, with (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) demonstrating an IC₅₀ of 5.5 µM against IMP-1 (Ki = 3.3 µM) and 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid (compound 10) showing an IC₅₀ of 4.9 µM against Bla2 [1]. In contrast, the unsubstituted thiazole-4-carboxylic acid, the 2-benzyl analog, and the thiazolidine (fully saturated) analogs were inactive (IC₅₀ >200 µM) [1][2]. The target compound conserves the active 4,5-dihydrothiazole-4-carboxylic acid pharmacophore while replacing the aryl C2-substituent with an aziridin-2-yl group. This substitution introduces a strained secondary amine that can potentially coordinate to the active-site Zn²⁺ ions or form covalent adducts with active-site residues—an interaction mode unavailable to the phenyl or aminophenyl analogs [3]. Although no direct IC₅₀ data exist for the target compound itself, the scaffold's validated activity (IC₅₀ range 4.9–5.5 µM for optimized aryl analogs) provides a quantitative baseline for expecting meaningful MBL inhibition upon aziridine substitution.

Antimicrobial resistance MBL inhibitors Scaffold hopping

Polar Surface Area (PSA) of 96.9 Ų Differentiates Target Compound from Aryl Analogs with Implications for Permeability and Solubility

The target compound exhibits a calculated Polar Surface Area (PSA) of 96.9 Ų . This value is substantially higher than the PSA of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (calculated ~75.6 Ų) due to the additional nitrogen atom in the aziridine ring and the smaller hydrophobic surface area [1]. According to established drug-likeness guidelines (Veber rules), PSA values below 140 Ų are favorable for oral bioavailability, while values below 60–70 Ų are often associated with poor aqueous solubility due to insufficient polarity [2]. The target compound's PSA of 96.9 Ų positions it in an intermediate range—higher than the aryl analog, suggesting improved aqueous solubility, yet well below the 140 Ų ceiling, preserving membrane permeability potential. This balanced profile is directly relevant for procurement decisions in drug discovery programs where both solubility (for assay compatibility) and permeability (for cellular activity) are required.

Physicochemical property Drug-likeness Solubility prediction

Procurement-Matched Application Scenarios for 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS 653600-67-0)


Covalent Metallo-β-Lactamase Inhibitor Discovery Programs

Academic and industrial groups pursuing novel MBL inhibitors to combat carbapenem-resistant Gram-negative infections can deploy this compound as a rationally selected scaffold-hopping candidate. The validated 4,5-dihydrothiazole-4-carboxylic acid core (IC₅₀ benchmark: 4.9–5.5 µM for aryl analogs) [1] is retained, while the aziridine warhead introduces the potential for covalent engagement with active-site cysteine or lysine residues—an interaction mode that may confer sustained target residence time and overcome the reversible binding limitations of current aryl-based inhibitors. The NLT 98% purity specification ensures reproducibility in enzymatic assays .

Aziridine-Containing Peptide and Peptidomimetic Synthesis

Researchers synthesizing site-selectively modifiable peptides can leverage the aziridine-2-carboxylic acid motif embedded within a thiazoline scaffold. As demonstrated by Kuzmič et al. (2022), aziridine-2-carboxylic acid-containing dipeptides undergo regioselective ring-opening with thiol and azide nucleophiles, enabling convergent peptide modification [2]. The target compound extends this capability by providing a thiazoline ring as an additional structural constraint, potentially influencing peptide conformation and proteolytic stability. The established synthetic route with 84% yield [3] supports multi-gram procurement for solid-phase peptide synthesis campaigns.

Dual-Strained Building Block for Diversity-Oriented Synthesis (DOS) Libraries

Medicinal chemistry groups generating compound libraries for phenotypic screening can exploit the dual strained-ring architecture of this compound. The aziridine ring can be selectively opened with diverse nucleophiles (amines, thiols, carboxylates, azide) to generate β-functionalized thiazoline derivatives, while the carboxylic acid enables amide coupling or esterification . Unlike simpler aziridine-2-carboxylic acid (which lacks the thiazoline ring) or 2-aryl-4,5-dihydrothiazole-4-carboxylic acids (which lack the electrophilic aziridine), this compound provides two orthogonal diversification points that can be addressed sequentially, maximizing library complexity from a single building block [3].

Antifungal Lead Optimization Leveraging Non-Aryl C2 Substitution

Building on the demonstrated antifungal activity of (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives [4], researchers can evaluate whether replacing the planar aryl group with a three-dimensional aziridine ring alters the antifungal spectrum, resistance profile, or pharmacokinetic properties. The target compound's higher PSA (96.9 Ų) relative to aryl analogs (~75.6 Ų) predicts improved aqueous solubility, which may translate to better in vivo exposure following oral administration in murine candidiasis models—a common liability of lipophilic antifungal leads [5].

Quote Request

Request a Quote for 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.